N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Description
This compound features a benzene sulfonamide core with dual methyl groups at the 2- and 4-positions, an additional N-methyl group, and a 4-methylpiperidinyl sulfonyl substituent at the 5-position. The structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the piperidine ring and hydrogen-bonding capacity from the sulfonamide groups.
Properties
IUPAC Name |
N-[2,4-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S2/c1-16-6-8-20(9-7-16)29(25,26)23(5)21-15-22(19(4)14-18(21)3)30(27,28)24-12-10-17(2)11-13-24/h6-9,14-15,17H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNXSGVEPBWMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidinyl Sulfonyl Intermediate: This step involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative under basic conditions to form the piperidinyl sulfonyl intermediate.
Coupling with Dimethylphenyl Derivative: The intermediate is then coupled with a dimethylphenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Assembly: The final step involves the reaction of the coupled product with another sulfonyl chloride derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The piperidinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Research Findings and Implications
- Sulfonyl Group Impact : The 4-methylpiperidinyl sulfonyl group balances lipophilicity and steric effects, outperforming bulkier tert-butyl analogs in biological activity .
- Toxicity Considerations : Mefluidide’s trifluoromethyl group raises residue concerns in livestock, whereas the main compound’s piperidine ring may offer safer metabolic profiles .
Biological Activity
N-{2,4-dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅N₂O₄S₂
- Molecular Weight : 385.53 g/mol
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body.
- Serotonin Receptor Modulation : The compound exhibits selective agonist activity at the serotonin 5-HT2C receptor. This receptor is implicated in various psychiatric disorders, making this compound a candidate for antipsychotic drug development .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor properties. For instance, related sulfonamide derivatives have been shown to inhibit tumor cell proliferation in vitro and in vivo .
- Antimicrobial Properties : Some studies indicate that sulfonamide compounds can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi .
Biological Activity Data
Case Study 1: Antipsychotic Activity
A study focused on the synthesis and evaluation of N-substituted (2-phenylcyclopropyl)methylamines demonstrated that compounds with similar structures to the target compound exhibited promising antipsychotic-like effects in animal models. The findings suggest that modifications to the piperidine moiety could enhance selectivity and potency at the 5-HT2C receptor .
Case Study 2: Antitumor Efficacy
Research involving structurally related sulfonamide compounds revealed significant antitumor activity against various cancer cell lines (e.g., Mia PaCa-2, PANC-1). The compounds were evaluated using MTT assays and demonstrated IC50 values indicating potent cytotoxicity . This suggests that this compound could be further explored as a potential anticancer agent.
Case Study 3: Antimicrobial Testing
In vitro tests conducted on sulfonamide derivatives indicated broad-spectrum antimicrobial activity. The compound was tested against common pathogens using disk diffusion methods, showing significant inhibition zones against Staphylococcus aureus and Candida albicans at concentrations as low as 15.62 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
